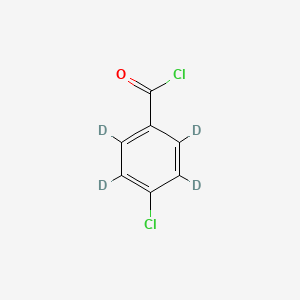

4-Chlorobenzoyl-D4 chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Chlorobenzoyl chloride is an acyl chloride. It is functionally related to a 4-chlorobenzoic acid . It is an intermediate compound in the synthesis of pharmaceuticals .

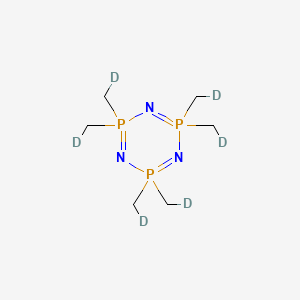

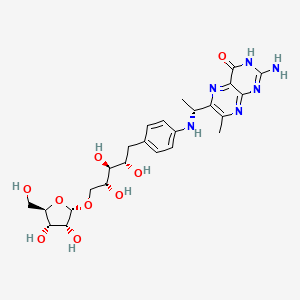

Molecular Structure Analysis

The molecular formula of 4-Chlorobenzoyl chloride is C7H4Cl2O. Its average mass is 175.012 Da and its monoisotopic mass is 173.963913 Da .Chemical Reactions Analysis

4-Chlorobenzoyl chloride is an acyl chloride. It reacts with 2-amino-2-seleno-5,5-dimethyl-1,3,2-dioxaphosphorinane to yield the respective N-acyl selenophosphoramides . It was also used to synthesize 4-chlorobenzoyl CoA by reacting it with CoA in KHCO3 buffer .Physical And Chemical Properties Analysis

4-Chlorobenzoyl chloride has a density of 1.4±0.1 g/cm3. Its boiling point is 222.0±0.0 °C at 760 mmHg. The enthalpy of vaporization is 45.8±3.0 kJ/mol and the flash point is 105.0±0.0 °C. The index of refraction is 1.561 .Wissenschaftliche Forschungsanwendungen

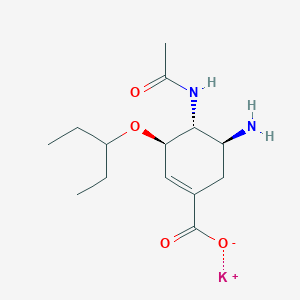

Enzymatic Dehalogenation Mechanism : 4-chlorobenzoyl CoA dehalogenase catalyzes the replacement of chlorine in 4-chlorobenzoyl CoA with a hydroxyl group. This dehalogenation likely follows an S_NAr mechanism, involving displacement of chloride by an enzymic carboxylate and hydrolysis of an aryl-enzyme intermediate (Crooks et al., 1995).

Chlorine Kinetic Isotope Effect : In a study measuring the chlorine kinetic isotope effect on dehalogenation of 4-chlorobenzoyl-CoA by 4-chlorobenzoyl-CoA dehalogenase, it was found that the transition state for dissociation of chloride ion from the Meisenheimer intermediate is sensitive to chlorine isotopic substitution, suggesting a unique mechanism for this reaction (Lewandowicz et al., 2002).

Friedel-Crafts Acylation with Sulfated Zirconia : A study explored the acylation of benzene with 4-chlorobenzoyl chloride using various solid acid catalysts. It was found that sulfated zirconia is effective, leading to 100% selective formation of 4-chlorobenzophenone, useful in the manufacture of pharmaceutical intermediates (Yadav & Pujari, 1999).

Palladium-Catalyzed Reactions : Research on palladium-catalyzed reactions with chlorobenzene and aryl chlorides showed that oxidative addition of electron-rich aryl chlorides to Pd complexes can lead to unexpected products, indicating complex reaction pathways involving 4-chlorobenzoyl compounds (Herrmann et al., 1994).

Advanced Electrochemical Oxidation : The mineralization process for 2,4-dichlorophenoxyacetic acid (2,4-D) using advanced electrochemical oxidation processes showed effective degradation, indicating potential environmental applications for 4-chlorobenzoyl-related compounds (Brillas et al., 2000).

Allergenic Potential in Animals : A study on the sensitization of animals with simple chemical compounds, including p-chlorobenzoyl chloride, showed that these compounds have sensitizing capacity, contributing to our understanding of allergic reactions and possibly helping in the development of safer chemicals (Landsteiner & Jacobs, 1936).

Potentiometric Determination in Environmental Samples : Research on the development of sensors for detecting 2,4-Dichlorophenoxyacetic acid (2,4-D) in wastewater and soil samples highlights the application of 4-chlorobenzoyl-related compounds in environmental monitoring (El-Beshlawy et al., 2022).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-chloro-2,3,5,6-tetradeuteriobenzoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O/c8-6-3-1-5(2-4-6)7(9)10/h1-4H/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKIDDEGICSMIJA-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)Cl)[2H])[2H])Cl)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chlorobenzoyl-D4 chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Propanoic acid, 3-[(carboxymethyl)amino]-2-hydroxy- (9CI)](/img/no-structure.png)

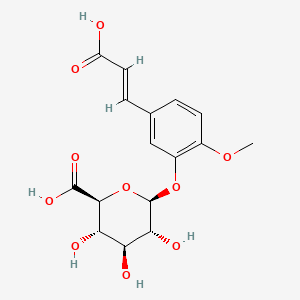

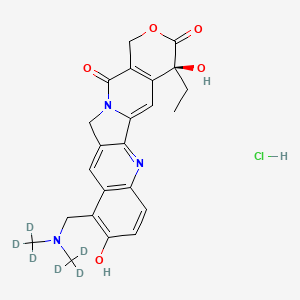

![4-[(E)-2-Carboxyethenyl]phenyl beta-D-glucopyranosiduronic acid](/img/structure/B586563.png)